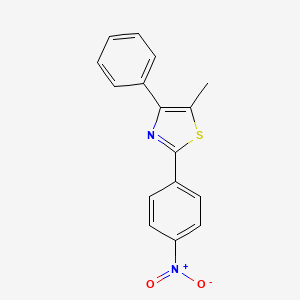

5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole

Description

Properties

IUPAC Name |

5-methyl-2-(4-nitrophenyl)-4-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c1-11-15(12-5-3-2-4-6-12)17-16(21-11)13-7-9-14(10-8-13)18(19)20/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSFBSYDSRINBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the specific reactants would be 2-bromo-1-(4-nitrophenyl)ethanone and thiobenzamide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).

Major Products

Amino derivatives: From the reduction of the nitro group.

Sulfoxides and sulfones: From the oxidation of the thiazole sulfur.

Halogenated derivatives: From electrophilic aromatic substitution reactions.

Scientific Research Applications

While the exact compound "5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole" is not directly discussed in the provided search results, information regarding similar compounds and their applications can be extracted and synthesized to address the query. The search results discuss thiazoles, their derivatives, and their applications in chemistry, biology, medicine, and industry.

Chemistry

Thiazoles, characterized by a five-membered ring containing sulfur and nitrogen, serve as building blocks for synthesizing complex molecules. These structures can undergo various modifications, making them valuable in developing new materials and catalysts. The synthesis of thiazoles typically involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides.

Biology

Thiazole compounds can be employed as probes to study enzyme interactions and metabolic pathways. The nitrophenyl group, when present, can act as a chromophore, making these compounds useful in spectroscopic studies. Additionally, the nitrophenyl moiety can participate in electron transfer reactions, while the thiazole ring can engage in hydrogen bonding and π-π interactions, potentially enhancing its bioactivity.

Medicine

Derivatives of thiazole compounds are explored for their potential pharmacological activities. The thiazole ring is a common motif in many bioactive molecules, including antibiotics and anticancer agents. For instance, substituted methoxylbenzoyl-aryl-thiazoles (SMART) have shown improved antiproliferative activity against melanoma and prostate cancer cells . These compounds exert anticancer activity through the inhibition of tubulin polymerization . Phenylthiazole acids have also been synthesized and evaluated for PPARγ agonistic activity, showing potential in glucose and lipid homeostasis .

Industry

Thiazole compounds can be used in the synthesis of dyes, pigments, and agrochemicals. Their stability and reactivity make them suitable for various applications in material science. Certain compounds containing thiazole rings are used as rubber vulcanization accelerators .

Data Tables and Case Studies

Table 1:sortase A inhibitors

| Compound | Description |

|---|---|

| 2-Phenylthiazoles | Potential Sortase A inhibitors |

Table 2: PPARy Agonist Activity of Phenylthiazole Acids

| Compound | EC50 (µM) |

|---|---|

| 4t | 0.75±0.20 |

| Rosiglitazone | 0.83±0.14 |

Compound 4t exhibited comparable potency to rosiglitazone, a positive control . Molecular docking studies indicated that phenylthiazole acid derivative 4t interacted with the amino acid residues of the active site of the PPARγ complex in a stable manner, consistent with the in vitro ligand assay results .

Synthesis and Biological Mechanisms

The biological activity of thiazole derivatives is attributed to their ability to interact with various biological targets. Key interactions include:

- Enzyme Interaction: Acting as probes to study enzyme interactions and metabolic pathways.

- Chromophore Activity: The nitrophenyl group serves as a chromophore for spectroscopic studies.

- **Electron Transfer Reactions: ** The nitrophenyl moiety participates in electron transfer, while the thiazole ring engages in hydrogen bonding and π-π interactions.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with nucleic acids and proteins, disrupting their normal function.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substitution pattern on the thiazole ring critically influences electronic properties and steric effects. Key comparisons include:

4-Methyl-2-phenylthiazole-5-carbohydrazide (2)

- Substituents : 4-Me, 2-Ph, 5-carbohydrazide.

- Synthesis : Derived from reactions with α-halo compounds (e.g., phenacyl bromide) .

- Bioactivity : Exhibits anticancer activity against HepG-2 cells (IC50 = 1.61–1.98 µg/mL), attributed to the carbohydrazide moiety enabling interactions with biological targets .

4-Phenylthiazole analogs (e.g., Compound 10)

- 5-Fluoro-2-(4-nitrophenyl)-1H-benzo[d]imidazole (4a) Substituents: Benzimidazole core with 4-NO2Ph. Bioactivity: Active against BVDV, demonstrating the nitro group’s role in enhancing antiviral properties .

Impact of Substituents on Bioactivity

- However, in some analogs (e.g., ), nitro-substituted derivatives showed inactivity, indicating context-dependent effects .

- Trifluoromethyl (CF3) : Found in analogs like ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (), this group increases lipophilicity and metabolic stability compared to nitro .

- Chlorine Substituents : Compounds like 5-(chloromethyl)-2-(4-chlorophenyl)-4-methylthiazole (–17) exhibit moderate bioactivity, balancing electron withdrawal and steric bulk .

Data Table: Comparative Analysis of Thiazole Derivatives

Key Research Findings

- Synthetic Flexibility : Thiazole derivatives are highly tunable, enabling the introduction of diverse functional groups (e.g., carbohydrazides, trifluoromethyl) for targeted applications .

- Steric vs. Electronic Effects : The phenyl group at position 4 may introduce steric hindrance, reducing activity in certain assays (e.g., ΔF508-CFTR correctors) .

Biological Activity

5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The thiazole ring structure is known for its versatility and has been linked to various pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a methyl group and a nitrophenyl moiety. Its structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 0.5 µg/mL |

| Similar Thiazole Derivative | E. faecium | 1.0 µg/mL |

| Naphthoquinone-fused Thiazole | Candida auris | 0.25 µg/mL |

These findings suggest that thiazoles could serve as a scaffold for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of thiazoles has been extensively studied, with several derivatives demonstrating significant antiproliferative effects against various cancer cell lines. For example, studies have shown that certain thiazole derivatives exhibit IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 10.5 |

| Thiazole Derivative A | HT29 | 2.01 |

| Thiazole Derivative B | HeLa | 15.3 |

These results indicate that modifications to the thiazole structure can enhance anticancer activity, suggesting a promising avenue for further research.

The mechanisms underlying the biological activities of thiazoles are multifaceted. Antimicrobial action may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes . In terms of anticancer activity, thiazoles have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of tubulin polymerization and interference with cell cycle progression .

Case Studies

Several case studies have documented the efficacy of thiazoles in clinical settings:

- Case Study on Antimicrobial Efficacy : A study involving a series of thiazole derivatives demonstrated significant reductions in bacterial load in infected animal models, particularly against resistant strains like MRSA.

- Case Study on Anticancer Potential : Research involving a new class of thiazoles showed promising results in preclinical trials, with significant tumor regression observed in xenograft models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclocondensation of substituted acetophenones with thiourea derivatives in the presence of a catalyst. For example, refluxing 4-nitrobenzaldehyde with methyl-substituted acetophenone and thiourea in ethanol, using glacial acetic acid as a catalyst, yields the target compound. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (4–8 hours), and temperature (80–100°C) to maximize yield. Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane mixtures .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- Methodology :

- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm), methyl groups (δ 2.5–2.7 ppm), and thiazole ring protons (δ 6.9–7.1 ppm). Integration ratios validate substituent positions.

- MS : Molecular ion peaks (e.g., m/z 351 for C₁₆H₁₂N₂O₂S) confirm molecular weight. Fragmentation patterns (e.g., loss of NO₂ or phenyl groups) corroborate structural motifs.

- Purity is assessed via sharp melting points and consistent elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G(d,p)) calculates ground-state electronic properties, including HOMO-LUMO gaps and charge distribution. Time-Dependent DFT (TD-DFT) models UV-Vis absorption spectra, validated against experimental data. Software like Gaussian or ORCA is used, with solvent effects incorporated via PCM models .

Q. How can structure-activity relationship (SAR) studies evaluate the biological activity of this compound?

- Methodology :

- Substituent Variation : Synthesize analogs with modified nitro, methyl, or phenyl groups to assess their impact on activity (e.g., replacing 4-nitrophenyl with 4-fluorophenyl).

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., antimicrobial enzymes or cancer-related receptors).

- Assays : Compare IC₅₀ values in antimicrobial (MIC assays) or anticancer (MTT cytotoxicity) tests to correlate structural changes with activity trends .

Q. How should researchers resolve contradictions between experimental crystallographic data and computational modeling results?

- Methodology :

- Refine crystallographic data using SHELXL or WinGX to check for overfitting or missed symmetry elements.

- Validate computational models by comparing bond lengths/angles (DFT vs. X-ray) and assessing RMSD values.

- Use multi-scale modeling (e.g., QM/MM) to reconcile discrepancies in electronic properties .

Experimental Design and Troubleshooting

Q. What methodological considerations are critical when assessing the antimicrobial or anticancer potential of this compound?

- Methodology :

- Antimicrobial : Follow CLSI guidelines for broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls.

- Anticancer : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with 48–72 hour exposure. Normalize data to untreated cells and validate via flow cytometry for apoptosis .

Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

- Challenges : Poor crystal quality due to nitro group sensitivity or twinning.

- Solutions :

- Optimize crystallization using solvent vapor diffusion (e.g., DCM/hexane).

- Apply twin refinement in SHELXL or use PLATON to detect twinning.

- Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What are common side reactions during the synthesis of nitro-substituted thiazoles, and how can they be minimized?

- Side Reactions : Nitro group reduction or thiazole ring decomposition under acidic conditions.

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.